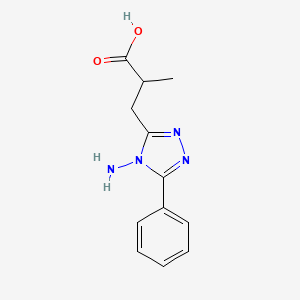

3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C12H14N4O2 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

3-(4-amino-5-phenyl-1,2,4-triazol-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H14N4O2/c1-8(12(17)18)7-10-14-15-11(16(10)13)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,17,18) |

InChI Key |

OLDGHMYJCSTBTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NN=C(N1N)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water. The reaction mixture is refluxed for several hours, leading to the formation of the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparison Points

Isomerism: Unlike (Z/E)-isomers in prop-2-enoic acid analogs , the single-bonded propanoic acid in the target compound avoids geometric isomerism, simplifying synthesis and improving stability.

Synthesis and Scalability Microwave-assisted methods for triazole-propanoic acid amides (e.g., ) suggest efficient scalability (1–10 mmol), whereas the target compound’s synthesis (if similar to ’s TFA-mediated procedures) may require optimization for large-scale production.

Biological Activity Antiviral Potential: The (Z/E)-triazole-prop-2-enoic acids in demonstrated antiviral activity, suggesting the target compound’s triazole core may confer similar properties. Enzyme Inhibition: Lesinurad’s URAT1 inhibition highlights the role of triazole-carboxylic acid derivatives in targeting transporters; the target compound’s phenyl group may modulate selectivity.

Pharmacokinetic Considerations The methyl group in 2-methylpropanoic acid (target) could reduce renal clearance compared to smaller analogs like (2RS)-2-methyl-3-sulphanylpropanoic acid (captopril impurity ). Bis-propanoic acid derivatives () may exhibit altered absorption due to higher molecular weight and polarity.

Biological Activity

The compound 3-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is a derivative of the triazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, its interactions with key enzymes, and its broader implications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a triazole ring and an amino group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains and yeast-like fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 μg/mL |

| Compound B | Escherichia coli | 1.0 μg/mL |

| Compound C | Candida albicans | 0.25 μg/mL |

Case Study : A study conducted by Gümrükçüoğlu et al. (2023) synthesized several triazole derivatives and tested their antimicrobial activity using agar-well diffusion methods. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics such as gentamicin and ciprofloxacin .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. Molecular modeling studies suggest that the compound binds effectively to DHFR, indicating potential as a therapeutic agent in cancer treatment.

Table 2: DHFR Inhibition Potency

| Compound | IC₅₀ (μM) | Comparison to Methotrexate |

|---|---|---|

| This compound | 0.03 | 2.7 times more active than MTX |

This significant inhibition suggests that the compound could be developed further as a potent DHFR inhibitor for therapeutic applications in oncology .

The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell wall synthesis and inhibit key metabolic pathways in target organisms. The triazole ring plays a crucial role in these interactions by forming hydrogen bonds with active sites on enzymes and receptors.

Research Findings

Extensive research has been conducted on various derivatives of triazoles. For instance:

- Antitumor Activity : Some derivatives have shown promising antitumor activity comparable to established chemotherapeutics like doxorubicin.

- Schistosomicidal Activity : Certain compounds were found to be effective against schistosomiasis, a parasitic disease caused by flatworms.

These findings highlight the versatility of triazole derivatives in addressing multiple health challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.